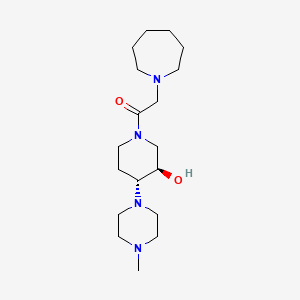![molecular formula C18H17N3O B5973294 N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide](/img/structure/B5973294.png)
N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide, also known as CPPene, is a synthetic compound that exhibits promising pharmacological properties. It belongs to the class of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors and has been extensively studied for its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. It has been shown to inhibit NAMPT, an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), which plays a crucial role in cellular metabolism and energy production. By inhibiting NAMPT, this compound can regulate NAD+ levels and modulate various cellular processes, such as DNA repair, gene expression, and cell death.
Mécanisme D'action
The mechanism of action of N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide involves the inhibition of NAMPT, which leads to the depletion of NAD+ levels and subsequent activation of various cellular pathways. NAD+ is a coenzyme that plays a critical role in energy metabolism, DNA repair, and cellular signaling. By inhibiting NAMPT, this compound can disrupt NAD+ biosynthesis and induce cellular stress, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce cytotoxicity in various cancer cell lines, both in vitro and in vivo. It has also been shown to modulate immune responses and inflammation, making it a potential therapeutic agent for autoimmune diseases and inflammatory disorders. Additionally, this compound has been shown to improve metabolic parameters, such as glucose tolerance and insulin sensitivity, making it a potential treatment for metabolic disorders, such as diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide has several advantages for lab experiments, including its high purity and stability, making it a reliable compound for research purposes. However, its low solubility and potential toxicity at high concentrations can limit its use in certain experiments. Additionally, this compound is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not well understood, which can limit its use in clinical settings.
Orientations Futures
There are several future directions for N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide research, including the optimization of its pharmacokinetics and pharmacodynamics to improve its efficacy and safety. Additionally, the identification of novel targets and pathways affected by this compound can lead to the development of new therapeutic applications. Finally, the combination of this compound with other drugs or therapies can enhance its therapeutic potential and improve patient outcomes.
Conclusion:
This compound is a promising compound with potential therapeutic applications in various diseases. Its inhibition of NAMPT and modulation of cellular pathways make it a viable candidate for cancer therapy, inflammation, and metabolic disorders. Future research will continue to explore the potential of this compound and its derivatives in the development of new therapies and treatment strategies.
Méthodes De Synthèse
The synthesis of N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide involves the reaction between 4-cyanocyclopentanone and 4-bromo-1-iodobenzene, followed by the reaction with nicotinic acid and subsequent conversion to the amide form. The final product is obtained through purification and crystallization processes. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable compound for research purposes.
Propriétés
IUPAC Name |
N-[4-(1-cyanocyclopentyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c19-13-18(9-1-2-10-18)15-5-7-16(8-6-15)21-17(22)14-4-3-11-20-12-14/h3-8,11-12H,1-2,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIOBYCSAGPMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,4-trifluoro-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B5973214.png)
![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate](/img/structure/B5973223.png)
![ethyl 3-({[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetyl}amino)benzoate](/img/structure/B5973231.png)
![7-(cyclohexylmethyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5973236.png)
![N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5973269.png)
![N-(imino{[(4-methylphenyl)sulfonyl]amino}methyl)-3-phenylacrylamide](/img/structure/B5973276.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-7-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5973281.png)

![N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide](/img/structure/B5973300.png)

![N-{3-[(benzylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5973313.png)
![2-(1-(2,2-dimethylpropyl)-4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5973319.png)
![3-ethyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-5-methyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide](/img/structure/B5973333.png)
![1-[4-({[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]-2-imidazolidinone](/img/structure/B5973337.png)